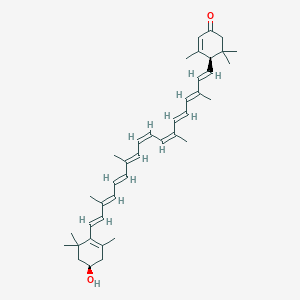
pseudoplexaurol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of pseudoplexaurol involves the isolation from the natural source, Pseudoplexaura porosa. The process includes extraction and purification steps using techniques such as column chromatography and spectral data analysis .
Industrial Production Methods: Currently, there is limited information on the industrial-scale production of this compound. The compound is primarily obtained through natural extraction methods due to its complex structure and the challenges associated with synthetic replication .
Análisis De Reacciones Químicas
Types of Reactions: Pseudoplexaurol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its biological activity or to study its properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms .
Aplicaciones Científicas De Investigación
Pseudoplexaurol has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of pseudoplexaurol involves its interaction with cellular targets to exert cytotoxic effects. It is believed to interfere with cell division and induce apoptosis in cancer cells. The exact molecular pathways and targets are still under investigation, but it is known to affect the integrity of cellular membranes and disrupt normal cellular functions .
Comparación Con Compuestos Similares
14-Deoxycrassin: Another cembranoid diterpene isolated from the same source, known for its antitumor properties.
Crassin Acetate: Exhibits similar biological activities and is also derived from Pseudoplexaura porosa.
Uniqueness: Pseudoplexaurol is unique due to its specific structural features and the presence of an α-methylene-δ-lactone ring, which is less commonly found in other cembranoid diterpenes . This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .
Propiedades
Número CAS |
148149-83-1 |
|---|---|
Fórmula molecular |
C20H32O2 |
Peso molecular |
304.5 g/mol |
Nombre IUPAC |
2-[(1S,3S,6Z,10Z,14R)-4,6,10-trimethyl-15-oxabicyclo[12.1.0]pentadeca-6,10-dien-3-yl]prop-2-en-1-ol |
InChI |
InChI=1S/C20H32O2/c1-14-7-5-9-15(2)11-16(3)18(17(4)13-21)12-20-19(22-20)10-6-8-14/h8-9,16,18-21H,4-7,10-13H2,1-3H3/b14-8-,15-9-/t16?,18-,19+,20-/m0/s1 |
Clave InChI |
UZONHCJQLXLVQB-OODDVYNRSA-N |
SMILES isomérico |
CC1C/C(=C\CC/C(=C\CC[C@@H]2[C@@H](O2)C[C@@H]1C(=C)CO)/C)/C |
SMILES canónico |
CC1CC(=CCCC(=CCCC2C(O2)CC1C(=C)CO)C)C |
Sinónimos |
pseudoplexaurol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



